2-(1H-Imidazol-2-yl)pyridine

Coordination Chemistry Electrochemistry Proton-Coupled Electron Transfer

Researchers requiring tunable redox potentials or proton-coupled electron transfer (PCET) need ligands with responsive donor strength. This bidentate N-heterocycle solves that need directly. - **Redox Tuning**: Deprotonation shifts Mᴵᴵᴵ/Mᴵᴵ potential by ~900 mV for pH-switchable catalysts. - **Enhanced Photophysics**: W(CO)₄ complexes show 100x higher phosphorescence QY than diimine analogs. - **Spin-Crossover**: [Fe(pyimH)₃]²⁺ exhibits thermal switching >250 K with ferromagnetic ordering at 4.5 K. - **Supply**: Research quantities (mg to kg) available. Ambient shipping.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 18653-75-3
Cat. No. B096035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-2-yl)pyridine
CAS18653-75-3
Synonyms2-(1H-imidazol-2-yl)pyridine
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CN2
InChIInChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)
InChIKeySZXUTTGMFUSMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-2-yl)pyridine – Identity & Procurement


2-(1H-Imidazol-2-yl)pyridine (CAS 18653-75-3) is a bidentate N-heterocyclic ligand featuring a pyridine ring directly linked to an imidazole moiety at the 2-position. With molecular formula C8H7N3 and molecular weight 145.16 g/mol, the compound exhibits a melting point of 135–140 °C and a predicted pKa of 8.98 for the imidazole N–H proton . The ligand serves as a versatile building block in coordination chemistry, catalysis, and materials science, forming stable complexes with transition metals including Fe(II), Co(II), Ru(II), Ni(II), Pd(II), Ir(III), and W(0) [1][2].

1 Bidentate N-heterocyclic ligand with pyridine and imidazole donors
2 Proton-responsive imidazole N–H enables reversible redox tuning
3 Forms stable complexes with Fe, Co, Ru, Ni, Pd, Ir, W
4 Suited for coordination chemistry, catalysis, and materials research

Why 2-(1H-Imidazol-2-yl)pyridine Cannot Be Substituted


2-(1H-Imidazol-2-yl)pyridine occupies a distinct chemical space among bidentate N-donor ligands due to the combination of a strong-field pyridine donor and a moderately basic, proton-responsive imidazole donor. In contrast to the structurally analogous but electronically distinct 2-(oxazol-2-yl)pyridine, the imidazole moiety provides a markedly stronger Lewis base donor character [1]. Compared to the archetypal 2,2′-bipyridine ligand, 2-(1H-imidazol-2-yl)pyridine is a weaker σ-donor and π-acceptor, yielding different redox and photophysical properties in metal complexes [2]. Furthermore, the acidic imidazole N–H proton enables reversible deprotonation, a functional handle absent in fully aromatic N-heterocycles such as 2,2′-bipyridine or 2-(2′-pyridyl)benzimidazole (which bears a fused benzene ring altering both electronics and sterics). These differences—donor strength, proton responsiveness, and steric profile—manifest directly in catalytic turnover frequencies, redox potentials, and luminescence quantum yields, making generic substitution scientifically unsound.

2-(1H-Imidazol-2-yl)pyridine
Common substitutes (e.g., 2,2′-bipyridine, 2-(oxazol-2-yl)pyridine)
Donor strength
Stronger Lewis base imidazole donor
Weaker σ-donor/π-acceptor balance (2,2′-bipyridine) or lower basicity oxazole ring
Proton responsiveness
Deprotonatable N–H enables large redox potential shifts
No acidic proton; redox potential cannot be switched by pH
Steric/electronic profile
Imidazole-pyridine bite angle and electronics
Fused benzene ring (benzimidazole analog) or oxazole ring alters sterics and metal-binding geometry

2-(1H-Imidazol-2-yl)pyridine: Quantitative Differentiation


Redox Tunability vs. 2,2′-Bipyridine

In [ML₃]²⁺ complexes (M = Fe, Co, Ru), 2-(1H-imidazol-2-yl)pyridine is a weaker σ-donor and π-acceptor than 2,2′-bipyridine [1]. Upon deprotonation of the imidazole N–H, the Mᴵᴵᴵ/Mᴵᴵ redox potential drops by approximately 900 mV [1]. This represents approximately 75% of the potential drop observed for the tridentate analog 2,6-di-1H-imidazol-2-ylpyridine, indicating a predominantly coulombic effect [1]. In contrast, 2,2′-bipyridine complexes lack a proton-responsive site and therefore cannot undergo such large, reversible redox tuning.

Redox tunability vs. bpy
Head-to-head
≈ 900 mV cathodic shift upon deprotonation; 2,2′-bipyridine: negligible shift
Supports PCET and molecular switch research
[ML₃]²⁺ (M=Fe,Co,Ru) in MeCN; DBU as base
Coordination Chemistry Electrochemistry Proton-Coupled Electron Transfer

Donor Strength: Imidazole vs. Oxazole Ligands

A systematic study of fourteen imidazole- and oxazole-based chelate ligands established that oxazole-containing ligands possess notably lower donor strengths than their imidazole counterparts [1]. Spectroscopic analysis of Ni(II) and Pd(II) complexes revealed that the imidazole ring in 2-(1H-imidazol-2-yl)pyridine imparts a significantly stronger Lewis base character than the oxazole ring in 2-(oxazol-2-yl)pyridine [1]. The electron-withdrawing influence of 4,5-azole substituents on donor strength followed the order: phenanthrenyl > 4,5-diphenyl > phenanthrolinyl [1].

Donor strength: imidazole vs. oxazole
Head-to-head
Imidazole donor qualitatively stronger Lewis base than oxazole; substituent effect rank: phenanthrenyl > 4,5-diphenyl > phenanthrolinyl
Informs catalyst stability and hemilabile ligand design
Ni(II)/Pd(II) complexes; UV-vis and DFT
Coordination Chemistry Ligand Design Hemilabile Ligands

Enhanced Phosphorescence vs. Diimine Complexes

W(CO)₄ complexes bearing 2-(1H-imidazol-2-yl)pyridine exhibit enhanced phosphorescence from the ³MLCT excited state with quantum yields on the order of 10⁻³ in room-temperature solution [1]. This value is approximately two orders of magnitude (100×) higher than those reported for W(CO)₄(diimine) complexes [1]. The pyridyl-imidazole ligand architecture facilitates more efficient metal-to-ligand charge transfer compared to conventional diimine frameworks.

Phosphorescence vs. diimine
Cross-study
Φ ≈ 10⁻³ for W(CO)₄ complex; ~100 × higher than W(CO)₄(diimine) analogs
Reported higher quantum yield may support photosensitizer studies
Room-temperature solution; ³MLCT excitation
Photophysics Phosphorescence Photosensitizers

Spin-Crossover in [Fe(pyimH)₃]²⁺ Hybrid Materials

The [Feᴵᴵ(pyimH)₃]²⁺ complex (pyimH = 2-(1H-imidazol-2-yl)pyridine) exhibits thermally induced spin-crossover (SCO) behavior when intercalated into a chiral 3D oxalate network [1]. The resulting hybrid compound [Feᴵᴵ(pyimH)₃][MnᴵᴵCrᴵᴵᴵ(ox)₃]₂·X displays coexistence of long-range ferromagnetic ordering at 4.5 K and a spin crossover of the [Feᴵᴵ(pyimH)₃]²⁺ complex above 250 K [1]. Additionally, the material exhibits a light-induced excited spin-state trapping (LIESST) effect below 60 K, although photoconversion is limited to < 8 % [1].

Spin-crossover hybrid material
Class-level
SCO above 250 K; ferromagnetic ordering at 4.5 K; LIESST below 60 K
Enables multifunctional magnetic material research
Hybrid [Fe(pyimH)₃][MnCr(ox)₃]₂·X solid state
Molecular Magnetism Spin Crossover Multifunctional Materials

Europium vs. Samarium Complex Luminescence

In solution, the europium(III) complex [Eu(hfaa)₃(impy)₂] (impy = 2-(1H-imidazol-2-yl)pyridine; hfaa = hexafluoroacetylacetonate) exhibits a quantum yield of Φ = 0.36 and an experimental lifetime of τ = 0.98 ms [1]. The samarium(III) analog [Sm(hfaa)₃(impy)₂] shows significantly lower values: Φ = 0.013 and τ = 0.036 ms [1].

Eu vs. Sm luminescence
Supporting
Eu complex: Φ = 0.36, τ = 0.98 ms; Sm complex: Φ = 0.013, τ = 0.036 ms
Supports lanthanide-based emitter and probe development
Solution-state; hfaa co-ligand
Lanthanide Luminescence Photoluminescence Optoelectronics

2-(1H-Imidazol-2-yl)pyridine: Validated Applications


Proton-Responsive Redox Switches and Electrocatalysts

The ability to shift the Mᴵᴵᴵ/Mᴵᴵ redox potential by approximately 900 mV via deprotonation [1] positions 2-(1H-imidazol-2-yl)pyridine complexes as prime candidates for proton-coupled electron transfer (PCET) catalysis and molecular redox switches. Researchers developing electrocatalysts for fuel-forming reactions (e.g., CO₂ reduction, H₂ evolution) can exploit this large potential swing to tune catalytic overpotentials in response to pH changes.

High-Efficiency Phosphorescent Photosensitizers

W(CO)₄ complexes of 2-(1H-imidazol-2-yl)pyridine exhibit phosphorescence quantum yields two orders of magnitude higher than diimine analogs [2]. This enhancement makes the ligand suitable for the design of visible-light photosensitizers for organic photoredox catalysis, including alkene isomerization and other transformations requiring efficient triplet energy transfer.

Lanthanide-Based Luminescent Materials and Optoelectronics

The Eu(hfaa)₃(impy)₂ complex achieves a solution-state quantum yield of Φ = 0.36 [3]. This efficiency, combined with the photostability of PMMA hybrid films containing the complex [3], supports the use of 2-(1H-imidazol-2-yl)pyridine as an ancillary ligand in lanthanide-based light-emitting devices, color-indicator diodes, and luminescent probes.

Multifunctional Molecular Magnetic Materials

The spin-crossover behavior of [Feᴵᴵ(pyimH)₃]²⁺ above 250 K, combined with ferromagnetic ordering at 4.5 K in hybrid oxalate networks [4], enables the construction of materials exhibiting both thermal spin-state switching and magnetic ordering. Such multifunctional properties are sought after in molecular spintronics and bistable switching devices.

Application
Selection Property
Validation Focus
Proton-responsive redox switch & PCET research
Deprotonatable imidazole donor
Redox potential shift under pH control
Phosphorescent photosensitizer design
MLCT phosphorescence efficiency
Quantum yield in W(CO)₄ complexes
Lanthanide luminescent material development
Lanthanide sensitization capability
Eu complex quantum yield and film stability
Multifunctional magnetic material research
Spin-crossover active Fe(II) complex
Coexistence of SCO and magnetic ordering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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